molecular formula C18H18N2O3 B3988058 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one

3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one

Cat. No. B3988058
M. Wt: 310.3 g/mol
InChI Key: LKBPQFRXSGAMLX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an isoquinoline and a benzoxazole moiety. Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines but with a different arrangement of atoms. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 3,4-dihydro-2(1H)-isoquinolinylmethyl and 6-methoxy-1,3-benzoxazol-2(3H)-one moieties, followed by a coupling reaction to join these two parts together. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the fused ring systems .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the isoquinoline moiety might undergo reactions typical of aromatic compounds, while the benzoxazole moiety might participate in reactions involving the nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its reactivity, or testing its biological activity .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-6-7-16-17(10-15)23-18(21)20(16)12-19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPQFRXSGAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)O2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one
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3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one
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3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one
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3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one
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3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one
Reactant of Route 6
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxy-1,3-benzoxazol-2(3H)-one

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